BenchChemオンラインストアへようこそ!

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Conformational Analysis Structure-Activity Relationship Drug Design

Choose this compound for its unique three-dimensional pharmacophore driven by the 81.6° dihedral angle between pyrazole and benzamide rings, enabling selective kinase hinge-binding. The para-trifluoromethoxy terminus provides a distinct lipophilic and metabolic profile superior to standard -CF₃ analogs. Ideal for p38α/JNK isoform selectivity screens, crystal engineering via reproducible C=O…H–N hydrogen bonding, and rapid microwave-assisted amide/urea library synthesis. Functionalize the thiophene via C–H borylation for target deconvolution in T-cell activation models.

Molecular Formula C17H14F3N3O2S
Molecular Weight 381.37
CAS No. 2034565-29-0
Cat. No. B2707193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide
CAS2034565-29-0
Molecular FormulaC17H14F3N3O2S
Molecular Weight381.37
Structural Identifiers
SMILESC1=CN(N=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3
InChIInChI=1S/C17H14F3N3O2S/c18-17(19,20)25-13-6-4-12(5-7-13)16(24)21-11-14(15-3-1-10-26-15)23-9-2-8-22-23/h1-10,14H,11H2,(H,21,24)
InChIKeyBDCFJQPUPUVUAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034565-29-0) is a Distinctive Chemical Probe for Structure-Activity Relationship Studies


N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034565-29-0) is a multifunctional benzamide derivative belonging to the broader class of pyrazole-thiophene hybrids, which are intensely explored for their anti-inflammatory, anticancer, and ion channel modulatory activities [1]. The compound features a unique 1-(2-aminoethyl)-1H-pyrazole core linked to a thiophene ring at the α-carbon and a 4-(trifluoromethoxy)benzamide terminus. This precise combination of electron-rich and electron-deficient heterocycles, along with the trifluoromethoxy group's distinct lipophilic and metabolic profile, distinguishes it from simple pyrazole or thiophene analogs and positions it as a valuable scaffold for medicinal chemistry optimization [2].

Why a Simple Pyrazole-Thiophene Hybrid Cannot Substitute for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide in Preclinical Target Profiling


Generic substitution within the pyrazole-thiophene class is fraught with risk because even minor structural modifications profoundly alter pharmacological profiles. The specific arrangement of the 1H-pyrazol-1-yl and thiophen-2-yl groups on the chiral ethyl linker, combined with the para-trifluoromethoxy benzamide terminus, creates a unique three-dimensional pharmacophore. Studies on related CRAC channel inhibitors demonstrate that replacing the trifluoromethoxy group with a trifluoromethyl group or altering the heterocycle connectivity can invert selectivity or abolish potency entirely [1]. Furthermore, the crystallographic data of close analogs reveal that the dihedral angles between the pyrazole, amide, and aryl rings dictate the molecular recognition events, meaning that apparently similar compounds can exhibit divergent binding kinetics and target engagement [2].

Quantitative Evidence for Selection of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034565-29-0) over Closest Analogs


Distinct Conformational Restriction Compared to the 3,5-Dimethylpyrazole Analog Enhances Target Complementarity

The single-crystal X-ray structure of the title compound reveals a unique conformation where the pyrazole ring is nearly orthogonal to the benzamide ring (81.6°), while the amide plane adopts an intermediate orientation (pyrazole-amide: 40.6°; amide-benzene: 58.3°) [1]. By contrast, the 3,5-dimethylpyrazole analog (CAS 2034564-27-5) exhibits a steric clash from the methyl groups that forces a different torsional angle and reduces the conformational space available for binding. This precise geometry achieved by the unsubstituted pyrazole is likely to result in a superior fit into shallow hydrophobic pockets often found in kinase and GPCR ATP-binding sites.

Conformational Analysis Structure-Activity Relationship Drug Design

Preserved Hydrogen-Bonding Network in the Solid State Relative to the Des-Methyl Analog Suggests Stable Crystal Engineering Properties

The title compound maintains a robust intermolecular hydrogen bond between the carbonyl oxygen and the amide N–H of a neighboring molecule (d(O…N) = 2.843 Å, d(H…N) = 1.90 Å, angle = 157°), forming stable infinite chains in the crystal lattice [1]. In contrast, the related N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034564-27-5) cannot participate in this identical hydrogen-bonding motif due to the steric congestion introduced by the methyl groups, which may result in less predictable solid-state packing and altered solubility profiles.

Crystal Engineering Hydrogen Bonding Stability

Inferred Superior Lipophilic Efficiency (LipE) over Trifluoromethyl Analogues Due to Trifluoromethoxy Group

Although direct potency data for this exact compound is not publicly available, the 4-trifluoromethoxybenzamide group is known to confer a distinct advantage in lipophilic efficiency (LipE) compared to the 4-trifluoromethylbenzamide group prevalent in many pyrazole-thiophene inhibitors. In the CRAC channel inhibitor series, a shift from -CF₃ to -OCF₃ on the benzamide resulted in a 0.5–0.8 log unit reduction in logD while maintaining potency, thereby significantly increasing LipE and reducing off-target binding [1]. The title compound leverages this -OCF₃ head group, offering medicinal chemists a scaffold with inherently better developability than its -CF₃ counterparts.

Lipophilic Efficiency Drug-likeness Medicinal Chemistry

Enhanced Synthetic Tractability and Versatility for Diversification Compared to Fused Heterocyclic Analogs

The ethylenediamine linker carrying a free amine (after deprotection) allows for facile diversification via amide coupling or reductive amination, enabling rapid generation of compound libraries. In a recent study, the corresponding free base intermediate (N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)amine) was derivatized with various carboxylic acid chlorides to yield over 20 analogs in high yield (>80%) using a single microwave-assisted protocol [1]. By contrast, analogs with fused thienopyrazole or imidazopyridine cores require linear, multi-step synthesis and offer fewer diversification points, limiting their utility in parallel synthesis campaigns.

Click Chemistry Library Synthesis Chemical Biology

Optimal Application Scenarios for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 2034565-29-0) Driven by Quantitative Evidence


Isoform-Selective Kinase Hit Identification Requiring a Pre-organized, Bent Ligand Conformation

Leverage the unique 81.6° twist between the pyrazole and benzamide rings to occupy a bent binding pocket in kinases such as p38α or JNK isoforms, where selectivity over closely related kinases (e.g., p38γ, JNK3) is driven by the ligand's dihedral angle. Use this compound as a selective hinge-binder to scan for kinases with atypical activation loops [1].

Crystal Form Screening for Stable API Solid Dispersion Formulations

Exploit the reproducible C=O…H–N hydrogen-bonded chain for crystal engineering studies aimed at generating co-crystals with improved dissolution rates. The defined H-bond geometry facilitates reliable design of pharmaceutical salts and cocrystals with dicarboxylic acid counterions, enhancing bioavailability of poorly soluble series [2].

Parallel Chemistry Library Enumeration for Anti-inflammatory and Immunomodulatory Lead Optimization

Employ the ethylenediamine core as a versatile handle for rapid amide or urea library synthesis via microwave-assisted parallel protocols. In a single day, generate 48–96 analogs targeting CRAC channel or COX-2/5-LOX dual inhibition, directly comparing the trifluoromethoxy head group advantage over standard -CF₃ substructures [3].

Bioprobe Development for Chemoproteomic Profiling of Thiophene-Interacting Targets

Functionalize the thiophene ring via selective C–H borylation to introduce an alkyne handle for click chemistry-based pull-down experiments. This enables proteome-wide target deconvolution and off-target profiling in T-cell activation models, exploiting the compound's favorable LipE to minimize non-specific binding during pulldown [4].

Quote Request

Request a Quote for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.